molecular formula C24H28N4O6 B5083785 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5083785
M. Wt: 468.5 g/mol
InChI Key: LYZJEHLSONQPAH-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is substituted with a 3,4-dimethoxyphenylethyl group and a 4-nitrophenylpiperazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the reaction of a suitable amine with maleic anhydride under controlled conditions.

    Introduction of the 3,4-dimethoxyphenylethyl group: This step involves the alkylation of the pyrrolidine-2,5-dione core with 3,4-dimethoxyphenylethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 4-nitrophenylpiperazinyl group: This final step involves the nucleophilic substitution reaction between the intermediate product and 4-nitrophenylpiperazine.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is structurally related and shares some similar chemical properties.

    4-Nitrophenylpiperazine: This compound is a key intermediate in the synthesis of the target compound and has similar reactivity.

    Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure and may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-33-21-8-3-17(15-22(21)34-2)9-10-27-23(29)16-20(24(27)30)26-13-11-25(12-14-26)18-4-6-19(7-5-18)28(31)32/h3-8,15,20H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZJEHLSONQPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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